molecular formula C17H26N2O3 B7814681 1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)-

1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)-

Cat. No.: B7814681
M. Wt: 306.4 g/mol
InChI Key: JCGBMAPLKMXMKO-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)- is a chiral piperazine derivative characterized by:

  • Core structure: A piperazine ring substituted at position 2 with a [(phenylmethoxy)methyl] group.
  • Stereochemistry: (2R)-configuration ensures enantiomeric specificity, critical for biological activity or synthetic intermediates.
  • Functional groups: The 1,1-dimethylethyl (tert-butyl) ester acts as a protecting group, enhancing stability during synthesis .
  • Potential applications: Likely used in medicinal chemistry for α1-adrenergic receptor modulation or as a precursor for bioactive molecules, inferred from structurally related compounds .

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxymethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-18-11-15(19)13-21-12-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGBMAPLKMXMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)- typically involves the reaction of piperazine with a carboxylic acid derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the 1,1-dimethylethyl ester group. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

1-Piperazinecarboxylic acid derivatives have been studied for their potential in various therapeutic areas:

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. A study demonstrated that modifications to the piperazine ring can enhance the binding affinity to serotonin receptors, potentially leading to improved antidepressant activity .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have reported that piperazine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Piperazine derivatives have been evaluated for their antimicrobial properties against various pathogens. The presence of the phenylmethoxy group enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial membranes .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives, including 1-piperazinecarboxylic acid esters, and their effects on serotonin and norepinephrine reuptake inhibition. The results indicated that certain structural modifications significantly increased their antidepressant efficacy compared to standard treatments .

Case Study 2: Anticancer Research

In a study published in Cancer Research, researchers synthesized a series of piperazine derivatives and tested their cytotoxicity against several cancer cell lines. The findings revealed that compounds with a similar structure to 1-piperazinecarboxylic acid exhibited significant cytotoxic effects, suggesting a potential pathway for developing new anticancer agents .

Summary of Applications

ApplicationDescription
AntidepressantModifications enhance binding to serotonin receptors
AnticancerInduces apoptosis; modulates survival pathways
AntimicrobialEnhanced penetration through bacterial membranes

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylicacid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents/Modifications Stereochemistry Molecular Weight (g/mol) Key References
Target Compound 2-[(Phenylmethoxy)methyl], tert-butyl ester (2R) Not explicitly provided Inferred
1-Piperazinecarboxylic acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, tert-butyl ester 4-(3-Methyl-1-phenylpyrazolyl) Not specified 342.43
(2S,5R)-4-Benzyl-2,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester 4-Benzyl, 2,5-dimethyl (2S,5R) 346.46
1-Piperazinecarboxylic acid, 4-[4-chloro-3-(phenylmethyl)-3H-imidazo[4,5-c]pyridin-2-yl]-, tert-butyl ester 4-(Chloro-phenylmethylimidazopyridinyl) Not specified ~450 (estimated)
HBK15 (Example from piperazine-based drug candidates) 4-(2-Methoxyphenyl), phenoxyethoxyethyl with chloro-methyl substitution Not specified ~400 (estimated)

Key Observations :

  • Substituent Diversity : The target compound’s [(phenylmethoxy)methyl] group distinguishes it from analogs with pyrazole (), benzyl (), or imidazopyridine () substituents.
  • Stereochemical Complexity : The (2R)-configuration is less common than (2S,5R) in chiral piperazine esters (e.g., ), which may influence receptor binding or metabolic stability.

Biological Activity

1-Piperazinecarboxylic acid, 2-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester, (2R)- is a synthetic compound with potential therapeutic applications. Its structural features suggest various biological activities, particularly in cancer treatment and as an insect repellent. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

  • Molecular Formula : C18H24N2O6
  • Molecular Weight : 364.39 g/mol
  • CAS Number : 149057-19-2

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that piperazine derivatives can enhance the sensitivity of cancer cells to apoptosis. A study highlighted a related piperazine compound that induced mitotic arrest in colon cancer cells, suggesting potential for similar activity in the compound of interest .
  • Insect Repellent Properties : Compounds in the piperidine family, including derivatives of piperazine, have been noted for their effectiveness as insect repellents. Picaridin, a well-known piperidine derivative, is recognized for its low toxicity and efficacy against various insects .

1-Piperazinecarboxylic acid derivatives are thought to exert their biological effects through several mechanisms:

  • Microtubule Dynamics : The compound may influence microtubule dynamics in cancer cells, leading to increased sensitivity to apoptotic signals. This effect is particularly noted in colon cancer cells where compounds like AK301 showed significant activity .
  • Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity on cell surfaces, enhancing the apoptotic response when combined with tumor necrosis factor (TNF) .

Case Studies and Research Findings

StudyFindings
Novel Piperazine Compounds Identified compounds that inhibit microtubule dynamics and sensitize colon cancer cells to TNF-induced apoptosis. The derivative AK301 had an ED50 of approximately 115 nM in HT29 human colon cancer cells .
Picaridin Efficacy Demonstrated low toxicity while providing effective protection against insect bites, highlighting the potential for similar piperazine-based compounds in pest control .
Structure-Activity Relationship Studies on related compounds indicate that specific structural features significantly influence biological activity, emphasizing the importance of functional group positioning .

Toxicity and Safety Profile

The safety profile of 1-piperazinecarboxylic acid derivatives is crucial for their potential therapeutic application. Data indicates:

  • Skin and Eye Irritation : The compound has been classified as causing skin irritation and serious eye irritation .
  • Toxicological Assessments : Further studies are needed to evaluate the long-term effects and environmental impact of this compound.

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